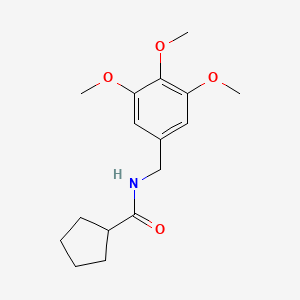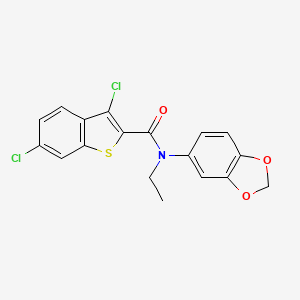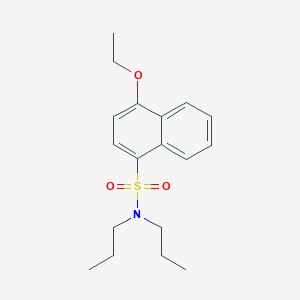
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile, also known as BINA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BINA belongs to the class of nicotinic acetylcholine receptor (nAChR) allosteric modulators, which are known to have a significant impact on the central nervous system.
科学研究应用
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to enhance cognitive function, improve memory, and reduce anxiety-like behavior in animal models. Additionally, 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
作用机制
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile acts as a positive allosteric modulator of nAChRs, specifically the α7 subtype. This leads to an increase in the activity of the receptor, resulting in enhanced synaptic plasticity and cognitive function. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile also activates the ERK/MAPK signaling pathway, which plays a crucial role in neuronal survival and differentiation.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to have a range of biochemical and physiological effects. It enhances the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile also increases the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and plasticity. Additionally, 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile is its high potency and selectivity for the α7 nAChR subtype. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation is that 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. One area of interest is the development of more potent and selective allosteric modulators of nAChRs. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile in the treatment of neurological disorders.
合成方法
The synthesis of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile involves a multi-step process that begins with the reaction of 4-bromoacetophenone with isobutyraldehyde to form 4-(4-bromophenyl)-2-methyl-3-buten-2-ol. This intermediate is then reacted with 2-amino-3-picoline to form 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. The purity of the final product can be achieved through column chromatography.
属性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-10(2)7-13-8-14(15(9-18)16(19)20-13)11-3-5-12(17)6-4-11/h3-6,8,10H,7H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICXTYRGLWFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)




![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

